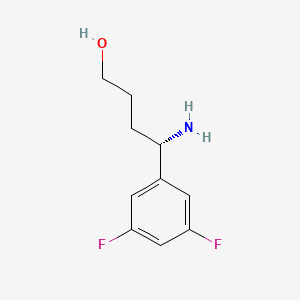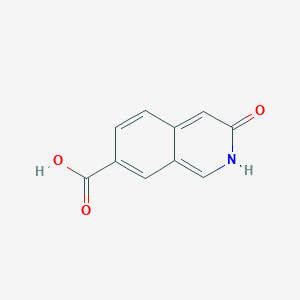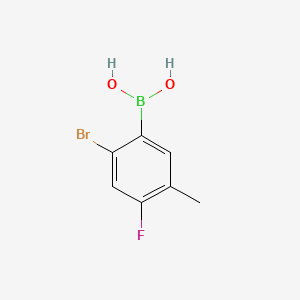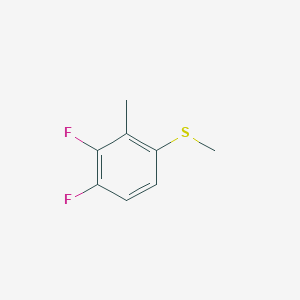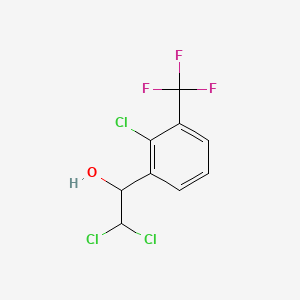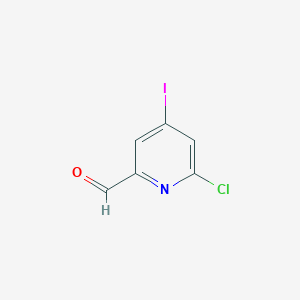
6-Chloro-4-iodopicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-iodopicolinaldehyde is a chemical compound with the molecular formula C6H3ClINO and a molecular weight of 267.45 g/mol It is a derivative of picolinaldehyde, where the 6th position of the pyridine ring is substituted with a chlorine atom and the 4th position with an iodine atom
Métodos De Preparación
The synthesis of 6-Chloro-4-iodopicolinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of picolinaldehyde derivatives. For instance, starting with 6-chloropicolinaldehyde, an iodination reaction can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 4th position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-Chloro-4-iodopicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and iodine atoms can participate in nucleophilic substitution reactions. For example, the chlorine atom can be substituted with a nucleophile like an amine or thiol under appropriate conditions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Aplicaciones Científicas De Investigación
6-Chloro-4-iodopicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-iodopicolinaldehyde depends on its chemical structure and the specific reactions it undergoes. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The chlorine and iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
6-Chloro-4-iodopicolinaldehyde can be compared with other halogenated picolinaldehyde derivatives, such as:
6-Chloropicolinaldehyde: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopicolinaldehyde: Lacks the chlorine atom, which may affect its reactivity and the types of reactions it can undergo.
6-Bromo-4-iodopicolinaldehyde: Substitutes chlorine with bromine, potentially altering its chemical properties and reactivity
Propiedades
Fórmula molecular |
C6H3ClINO |
|---|---|
Peso molecular |
267.45 g/mol |
Nombre IUPAC |
6-chloro-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3ClINO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H |
Clave InChI |
LBDZKHZMXWODCW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



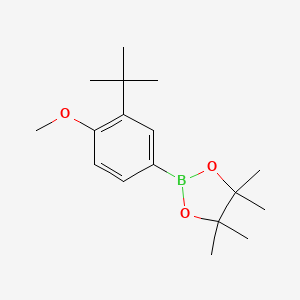
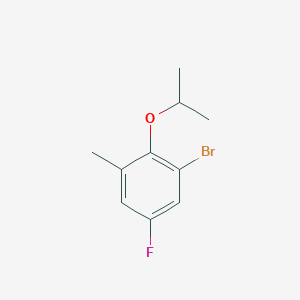
![2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol](/img/structure/B14021158.png)
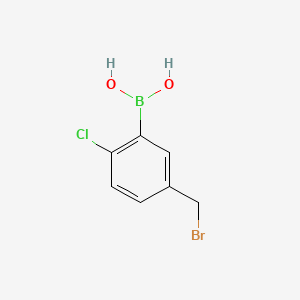
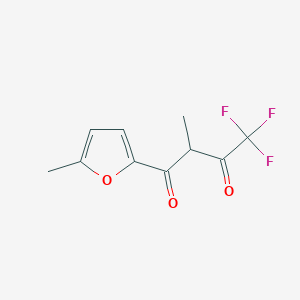
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
